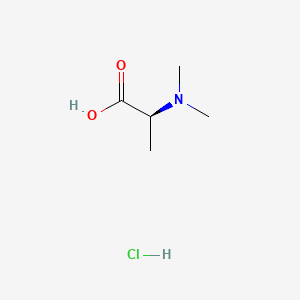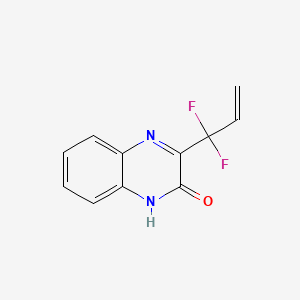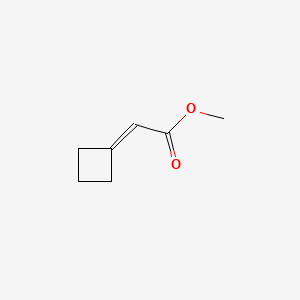
Methyl 2-cyclobutylideneacetate
説明
“Methyl 2-cyclobutylideneacetate” is a chemical compound with the molecular formula C7H10O2 . It is used in various chemical reactions and has a molecular weight of 126.16 .
Synthesis Analysis
The synthesis of “Methyl 2-cyclobutylideneacetate” involves several steps. One method involves the use of lithium hydrochloride monohydrate and water at 20°C, followed by the addition of hydrogen chloride in water at 0°C . Another method involves the use of lithium hydroxide monohydrate in methanol at 25°C .Molecular Structure Analysis
The InChI code for “Methyl 2-cyclobutylideneacetate” is 1S/C7H10O2/c1-9-7(8)5-6-3-2-4-6/h5H,2-4H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-cyclobutylideneacetate” has a molecular weight of 126.16 . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the search results.科学的研究の応用
Overview of Methyl 2-cyclobutylideneacetate in Medicinal Chemistry
Methyl 2-cyclobutylideneacetate and its derivatives, such as jasmonic acid (JA) and its volatile methyl ester (MJ), play significant roles in medicinal chemistry due to their diverse biological activities. These compounds, derived from lipid-based cyclopentanone structures found in plants, have been explored for their synthesis, usage, and biological activities. The review by Ghasemi Pirbalouti, Sajjadi, and Parang (2014) highlights the potential of these compounds in drug development, focusing on their properties as drugs and prodrugs. This work underscores the ongoing interest in these compounds for creating new therapeutics in areas like long-term drug and nutraceutical safety trials, offering insights for future research directions in medicinal applications (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Contributions to Neurological Research
In neurological research, particularly concerning spinal cord injury (SCI), methylprednisolone sodium succinate has been studied for its clinical benefits when administered within 8 hours of injury. Despite primary outcomes in trials being largely negative, secondary analysis of the North American Spinal Cord Injury Study II indicated modest benefits, necessitating consideration of potential complications. This emphasizes the need for ongoing research to explore safe and effective therapies for SCI, reflecting a broader interest in methyl derivatives for neurological applications (Hawryluk, Rowland, Kwon, & Fehlings, 2008).
Epigenetic Insights and Cancer Therapy
DNA methylation inhibitors, such as those targeting DNA methyltransferase, represent a promising area of cancer therapy research. Goffin and Eisenhauer (2002) reviewed the literature on DNA methyltransferase inhibitors, highlighting their potential to restore suppressor gene expression and exert antitumor effects. While some inhibitors have shown encouraging activity against leukemias, the challenge remains in demonstrating efficacy in solid tumors, underscoring the need for combination therapies and further phase III studies to establish their clinical role (Goffin & Eisenhauer, 2002).
Potential in Pain Management and Psychotherapy
The exploration of methyl derivatives in pain management, such as the use of methylene blue for vasoplegic syndrome in heart surgery, showcases the diversity of applications. Evora et al. (2009) discussed methylene blue's therapeutic role, noting its safety and potential as a cost-effective treatment option. This highlights the broader applicability of methyl derivatives in various therapeutic contexts, including acute postoperative pain management and as adjuvants in psychotherapy for disorders like PTSD (Evora, Ribeiro, Vicente, Reis, Rodrigues, Menardi, Alves Júnior, Évora, & Bassetto, 2009).
特性
IUPAC Name |
methyl 2-cyclobutylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7(8)5-6-3-2-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSGAQISQQNVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670417 | |
| Record name | Methyl cyclobutylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyclobutylideneacetate | |
CAS RN |
143140-39-0 | |
| Record name | Methyl cyclobutylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-cyclobutylideneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

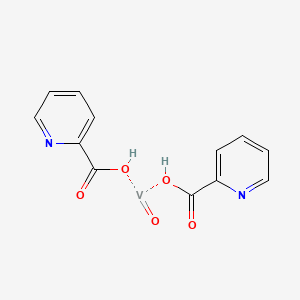
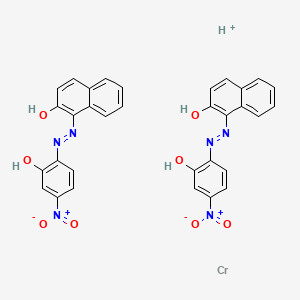

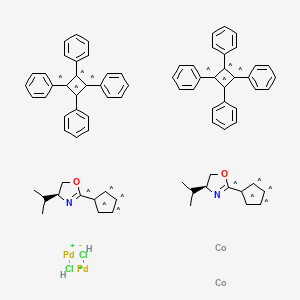
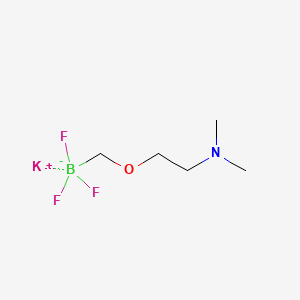
![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)
![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)
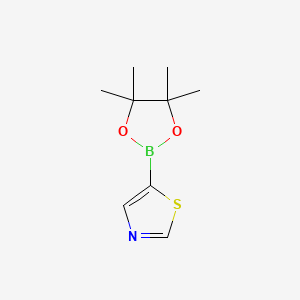
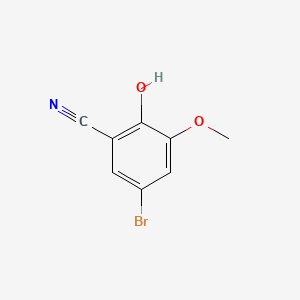
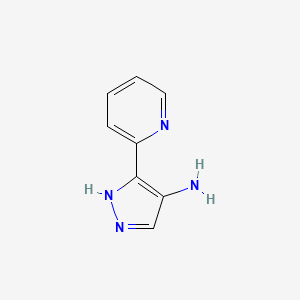
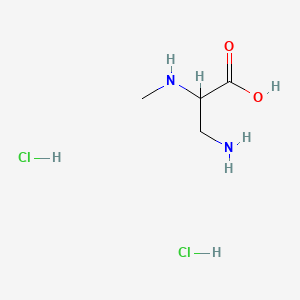
![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene](/img/structure/B599361.png)
